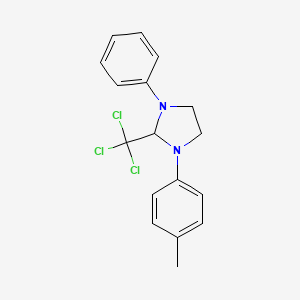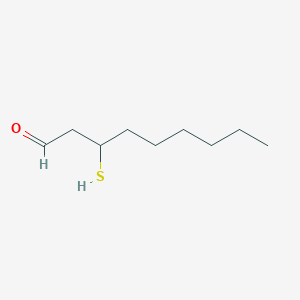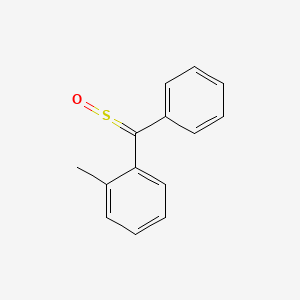
Methanethione, (2-methylphenyl)phenyl-, S-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methanethione, (2-methylphenyl)phenyl-, S-oxide is a chemical compound with the molecular formula C14H12OS It is known for its unique structural properties, which include a sulfur atom bonded to an oxygen atom, making it an S-oxide derivative
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methanethione, (2-methylphenyl)phenyl-, S-oxide typically involves the oxidation of the corresponding thioether. One common method is the reaction of the thioether with an oxidizing agent such as hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane (CH2Cl2) at low temperatures to prevent over-oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents but optimized for higher yields and efficiency. The choice of solvent, temperature, and reaction time are critical factors in ensuring the purity and quality of the final product.
化学反応の分析
Types of Reactions
Methanethione, (2-methylphenyl)phenyl-, S-oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the S-oxide back to the thioether.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperoxybenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Thioether
Substitution: Corresponding substituted products depending on the nucleophile used
科学的研究の応用
Methanethione, (2-methylphenyl)phenyl-, S-oxide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Methanethione, (2-methylphenyl)phenyl-, S-oxide involves its ability to undergo oxidation and reduction reactions. The sulfur atom in the S-oxide group can interact with various molecular targets, leading to changes in the chemical structure and activity of the compound. These interactions can affect biological pathways and processes, making it a compound of interest in medicinal chemistry.
類似化合物との比較
Similar Compounds
- Methanethione, (2-chloro-4-(3-quinolinylamino)phenyl](2-methylphenyl)-
- Methanone, (2-methylphenyl)phenyl-
Uniqueness
Methanethione, (2-methylphenyl)phenyl-, S-oxide is unique due to its S-oxide functional group, which imparts distinct chemical reactivity and properties compared to other similar compounds. This uniqueness makes it valuable in various research and industrial applications.
特性
CAS番号 |
61080-13-5 |
|---|---|
分子式 |
C14H12OS |
分子量 |
228.31 g/mol |
IUPAC名 |
1-methyl-2-[phenyl(sulfinyl)methyl]benzene |
InChI |
InChI=1S/C14H12OS/c1-11-7-5-6-10-13(11)14(16-15)12-8-3-2-4-9-12/h2-10H,1H3 |
InChIキー |
UNNFNCXWLHODCX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C(=S=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl bicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B14586115.png)

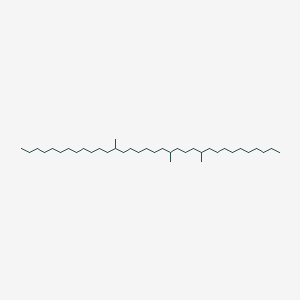
![3-[3,3-Dichloro-4-(chloromethyl)-2-oxopyrrolidin-1-yl]benzonitrile](/img/structure/B14586134.png)


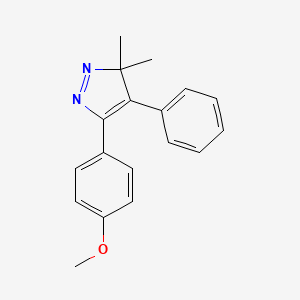

![4-[(1-tert-Butylazetidin-3-yl)methoxy]benzoyl chloride](/img/structure/B14586177.png)

![(3E)-3-[(2-Chloroethyl)imino]-5-phenyl-1,2,4-triazin-2(3H)-ol](/img/structure/B14586197.png)
![2-Methyl-1-[1-(propan-2-yl)cyclopropyl]propan-1-one](/img/structure/B14586203.png)
